Mirtazapine-d4

Descripción

BenchChem offers high-quality Mirtazapine-d4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mirtazapine-d4 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H19N3 |

|---|---|

Peso molecular |

269.38 g/mol |

Nombre IUPAC |

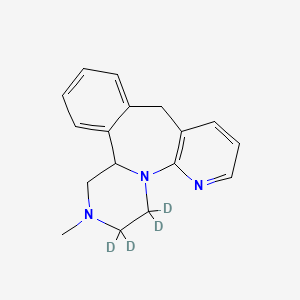

3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |

InChI |

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2 |

Clave InChI |

RONZAEMNMFQXRA-YQUBHJMPSA-N |

SMILES isomérico |

[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H] |

SMILES canónico |

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |

Origen del producto |

United States |

Foundational & Exploratory

What is Mirtazapine-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Mirtazapine-d4, its chemical properties, and its principal application in research as an internal standard for quantitative bioanalysis. This document details experimental protocols and presents key data in a structured format to facilitate its use in a laboratory setting.

Introduction to Mirtazapine-d4

Mirtazapine-d4 is a deuterated form of Mirtazapine, an atypical tetracyclic antidepressant. In Mirtazapine-d4, four hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties or chromatographic behavior. These characteristics make it an ideal internal standard for the accurate quantification of Mirtazapine in complex biological matrices such as plasma and serum.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based assays. They co-elute with the unlabeled analyte and experience similar ionization effects and fragmentation patterns, allowing for precise correction of variations that can occur during sample preparation and analysis.

Chemical Properties of Mirtazapine and Mirtazapine-d4

The key chemical properties of Mirtazapine and its deuterated analog, Mirtazapine-d4, are summarized in the table below.

| Property | Mirtazapine | Mirtazapine-d4 |

| Synonyms | Org 3770, Remeron | 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 |

| CAS Number | 61337-67-5 | 1215898-55-7 |

| Molecular Formula | C₁₇H₁₉N₃ | C₁₇H₁₅D₄N₃ |

| Molecular Weight | 265.35 g/mol | 269.38 g/mol |

| Chemical Structure | See Diagram 1 | See Diagram 1 |

Diagram 1: Chemical Structures of Mirtazapine and Mirtazapine-d4

Primary Use in Research: Internal Standard for Bioanalysis

The primary application of Mirtazapine-d4 in a research setting is as an internal standard for the quantification of Mirtazapine in biological samples, most commonly by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is particularly crucial in pharmacokinetic and toxicokinetic studies, therapeutic drug monitoring, and bioequivalence studies where accurate and precise measurements are essential.

The Rationale for Using a Stable Isotope-Labeled Internal Standard

Mirtazapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP1A2, CYP2D6, and CYP3A4. The main metabolic pathways are N-demethylation to form N-desmethylmirtazapine and 8-hydroxylation to form 8-hydroxymirtazapine, followed by glucuronide conjugation. The use of a stable isotope-labeled internal standard like Mirtazapine-d4 is critical to account for:

-

Variability in sample preparation: Losses during extraction, evaporation, and reconstitution steps are compensated for.

-

Matrix effects: Differences in ionization efficiency due to co-eluting compounds from the biological matrix are normalized.

-

Instrumental variability: Fluctuations in injection volume and mass spectrometer response are corrected.

Diagram 2: Simplified Metabolic Pathway of Mirtazapine

Experimental Protocol: Quantification of Mirtazapine in Human Plasma using LC-MS/MS

The following is a representative experimental protocol for the quantification of Mirtazapine in human plasma using Mirtazapine-d4 as an internal standard. This protocol is a composite based on several published methods.

Materials and Reagents

-

Mirtazapine reference standard

-

Mirtazapine-d4 internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid and ammonium acetate

-

Human plasma (blank)

Sample Preparation: Protein Precipitation

-

Aliquots of 200 µL of human plasma are transferred to microcentrifuge tubes.

-

25 µL of the Mirtazapine-d4 internal standard working solution (e.g., 100 ng/mL in methanol) is added to each plasma sample, except for the blank.

-

The samples are vortex-mixed for 30 seconds.

-

400 µL of methanol is added to precipitate proteins.

-

The samples are vortex-mixed for 2 minutes.

-

The samples are centrifuged at 10,000 x g for 10 minutes at 4°C.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

The residue is reconstituted in 200 µL of the mobile phase.

-

The reconstituted sample is transferred to an autosampler vial for LC-MS/MS analysis.

Diagram 3: Experimental Workflow for Plasma Sample Preparation

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | Agilent 1200 Series or equivalent |

| Column | Agilent Eclipse XDB C-18 (100 x 2.1 mm, 3.5 µm) |

| Mobile Phase | 10 mM Ammonium Acetate / Acetonitrile / Formic Acid (60/40/0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 3.2 minutes |

Mass Spectrometry Conditions

| Parameter | Value |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table below |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 50 psi |

| Capillary Voltage | 4000 V |

MRM Transitions for Quantification

The following Multiple Reaction Monitoring (MRM) transitions are typically used for the quantification of Mirtazapine and Mirtazapine-d4.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Mirtazapine | 266.35 | 195.31 |

| Mirtazapine-d4 (Internal Standard) | 270.38 (inferred) | 199.33 (inferred) or 195.31 |

Note: The exact product ion for Mirtazapine-d4 may vary depending on the fragmentation pattern. Often, the same product ion as the unlabeled compound is monitored if the deuterium atoms are not part of the fragmented portion.

Method Validation and Performance

A bioanalytical method using Mirtazapine-d4 as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters from published studies are summarized below.

| Validation Parameter | Typical Performance |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | ± 15% |

| Extraction Recovery | > 85% |

Conclusion

Mirtazapine-d4 is an indispensable tool for researchers and drug development professionals requiring accurate and precise quantification of Mirtazapine in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures high-quality data for pharmacokinetic, toxicokinetic, and clinical studies. The detailed experimental protocol and performance data provided in this guide serve as a valuable resource for the development and validation of robust bioanalytical assays.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Mirtazapine-d4: Chemical Structure and Isotopic Labeling

This technical guide provides a comprehensive overview of Mirtazapine-d4, a deuterated analog of the antidepressant Mirtazapine. The guide details its chemical structure, isotopic labeling, and applications in quantitative analysis, particularly as an internal standard in mass spectrometry-based assays. It also includes detailed experimental protocols for its use and synthesis, alongside visual representations of key processes and pathways to support research and development.

Introduction to Mirtazapine and Isotopic Labeling

Mirtazapine is a tetracyclic piperazino-azepine that acts as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1][] Its mechanism of action involves the antagonism of central presynaptic α2-adrenergic receptors, which enhances the release of norepinephrine and serotonin.[] Additionally, Mirtazapine is a potent antagonist of 5-HT2, 5-HT3, and histamine H1 receptors.[1][3][4]

Stable isotope-labeled compounds, such as Mirtazapine-d4, are essential tools in drug development and clinical mass spectrometry.[1][5] In these molecules, one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., deuterium, 2H or D, for hydrogen). Mirtazapine-d4 is used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of Mirtazapine in biological matrices like plasma.[3] Its identical chemical properties to the unlabeled drug ensure it behaves similarly during sample preparation and analysis, while its different mass allows for distinct detection by a mass spectrometer.

Chemical Structure and Isotopic Labeling of Mirtazapine-d4

Mirtazapine-d4 is structurally identical to Mirtazapine, with the exception of four hydrogen atoms that have been substituted with deuterium atoms. The labeling is specifically located on the piperazine ring at positions 3 and 4.

Chemical Name: 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4[6][7]

Racemic Nature: The chemical structure of Mirtazapine contains a chiral center, and the commercially available drug is a racemic mixture.[8]

Quantitative Data for Mirtazapine-d4

The key physicochemical properties of Mirtazapine-d4 are summarized in the table below, alongside data for the unlabeled parent compound for comparison.

| Property | Mirtazapine-d4 | Mirtazapine |

| Chemical Formula | C₁₇H₁₅D₄N₃[6] | C₁₇H₁₉N₃[9] |

| Molecular Weight | 269.38 g/mol [6][7] | 265.36 g/mol [8] |

| Monoisotopic Mass | 269.1825 g/mol | 265.1579 g/mol [10] |

| CAS Number | 1215898-55-7[6] | 85650-52-8[7][9] |

| Purity (Isotopic) | ≥99% atom D[] | Not Applicable |

| Purity (Chemical) | ≥99%[] | Not Applicable |

Experimental Protocols

This protocol describes a validated method for the determination of Mirtazapine in human plasma, using Mirtazapine-d4 as an internal standard (IS). This method is adapted from established procedures for quantifying Mirtazapine and its metabolites.[11][12]

4.1.1. Sample Preparation: Protein Precipitation

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of Mirtazapine-d4 internal standard working solution (e.g., at 100 ng/mL in methanol).

-

Vortex the mixture for 10 seconds.

-

Add 500 µL of methanol to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a 5-10 µL aliquot of the supernatant into the HPLC-MS/MS system.

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | Isocratic elution with 0.1% Formic Acid in Acetonitrile and 0.1% Formic Acid in Water (e.g., 30:70 v/v) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Run Time | ~2.0 minutes |

4.1.3. Mass Spectrometer Settings

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| MRM Transitions | Mirtazapine: Q1: 266.2 m/z → Q3: 195.1 m/z Mirtazapine-d4 (IS): Q1: 270.2 m/z → Q3: 199.1 m/z |

| Collision Energy | Optimized for specific instrument (typically 20-35 eV) |

The synthesis of Mirtazapine-d4 follows the established synthetic routes for Mirtazapine, utilizing a deuterated precursor. The key step is the acid-catalyzed cyclization of a piperazine-substituted pyridine methanol derivative.[13][14][15]

4.2.1. Reaction Scheme

The synthesis involves the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol-d4 (or a related deuterated precursor) using a strong acid like concentrated sulfuric acid.

4.2.2. General Procedure

-

Dissolve the deuterated precursor, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol-d4, in a suitable solvent such as 1,2-dichlorobenzene or tetrahydrofuran to prevent agglomeration.[13][15]

-

Slowly add concentrated sulfuric acid to the solution while stirring at a controlled temperature (e.g., 50°C).[13]

-

Maintain the reaction for several hours (e.g., 15 hours) until completion, monitored by a technique like HPLC.[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding the mixture to ice-cold water.

-

Basify the aqueous solution with a strong base (e.g., sodium hydroxide) to a pH of approximately 10 to precipitate the crude product.

-

Extract the Mirtazapine-d4 product with an organic solvent such as dichloromethane or propanol.[14]

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude Mirtazapine-d4.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate and heptane) to obtain Mirtazapine-d4 of high chemical and isotopic purity.

Visualizations of Workflows and Pathways

The following diagram illustrates the workflow for quantifying Mirtazapine in a biological sample using Mirtazapine-d4 as an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.glpbio.com [file.glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. clearsynth.com [clearsynth.com]

- 7. Mirtazapine-D4 | CAS No- 1215898-55-7 | Simson Pharma Limited [simsonpharma.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mirtazapine synthesis - chemicalbook [chemicalbook.com]

- 14. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]

- 15. CN103509020A - Synthetic method of mirtazapine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of Mirtazapine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Mirtazapine-d4, an isotopically labeled analog of the atypical antidepressant Mirtazapine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the areas of medicinal chemistry, pharmacology, and analytical chemistry where stable isotope-labeled internal standards are crucial for quantitative bioanalysis.

Introduction

Mirtazapine-d4 is a deuterated form of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder. The incorporation of deuterium atoms into the Mirtazapine molecule provides a stable isotope-labeled standard that is essential for pharmacokinetic and metabolic studies. Its use as an internal standard in mass spectrometry-based assays allows for precise and accurate quantification of Mirtazapine in biological matrices. This guide outlines a potential synthetic pathway and details established purification techniques applicable to Mirtazapine-d4, supported by experimental data and visual workflows.

Synthesis of Mirtazapine-d4

While specific, detailed proprietary methods for the synthesis of Mirtazapine-d4 are not extensively published in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of Mirtazapine and general techniques for deuterium labeling. The proposed synthesis involves the introduction of deuterium atoms at the piperazine ring of a suitable precursor.

A potential precursor for the synthesis is desmethylmirtazapine. The synthesis of [¹¹C]Mirtazapine has been achieved through the N-methylation of its desmethyl precursor using [¹¹C]methyl iodide.[1] This suggests a viable strategy for introducing a deuterated methyl group if Mirtazapine-d3 were the target. For Mirtazapine-d4, where the deuterium atoms are typically located on the piperazine ring, a different approach is necessary.

One feasible method involves the use of a deuterated reducing agent, such as lithium aluminum deuteride (LAD), to reduce an amide precursor. This general strategy has been successfully employed for the deuterium labeling of other piperazine-containing pharmaceuticals.

Proposed Synthetic Pathway:

A logical approach to the synthesis of Mirtazapine-d4 would involve the cyclization of a deuterated precursor. The synthesis of Mirtazapine itself is often achieved through the cyclization of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol using a strong acid like concentrated sulfuric acid.[2] To introduce deuterium atoms onto the piperazine ring, one could start with a deuterated piperazine derivative.

Alternatively, a late-stage deuteration of a Mirtazapine precursor could be explored. However, achieving regioselective deuteration on the piperazine ring of a complex molecule can be challenging. Therefore, building the molecule with a pre-deuterated fragment is often a more controlled approach.

Note: This is a generalized proposed pathway. The actual synthesis may involve different protecting groups and reaction conditions to optimize yield and purity.

Purification of Mirtazapine-d4

The purification of Mirtazapine-d4 is a critical step to ensure its suitability as an internal standard. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and recrystallization.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the purification and analysis of Mirtazapine and its analogs. Several methods have been developed for the determination of Mirtazapine in various matrices, and these can be adapted for the purification of Mirtazapine-d4.

Table 1: Reported HPLC Methods for Mirtazapine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (e.g., Chromolith)[3] | Reversed-phase C18 | C18 (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase | Acetonitrile:Phosphate buffer (pH 3, 20:80, v/v)[3] | Acetonitrile:10 mM Ammonium Acetate/Formic Acid (60:40:0.1, v/v/v) | 0.1% Formic acid:Acetonitrile (80:20, v/v)[4] |

| Flow Rate | 2 mL/min[3] | 0.5 mL/min | 1.0 mL/min[4] |

| Detection | Fluorescence (Ex: 290 nm, Em: 350 nm)[3] | ESI-MS/MS | UV at 291 nm[4] |

| Run Time | < 5 minutes[3] | 3.2 minutes | Not specified |

| Internal Standard | Zolpidem[3] | Diazepam | Not applicable for purification |

For preparative HPLC, the conditions would be scaled up from these analytical methods. This would involve using a larger diameter column and a higher flow rate to process larger quantities of the crude product. The fractions containing the purified Mirtazapine-d4 would be collected, and the solvent removed to yield the final product.

References

- 1. (R,S)-1,2,3,4,10,14b-Hexahydro-2-[11C]methylpyrazino(2,1-a)pyrido(2,3-c)(2)benzazepine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]

- 3. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Physical and Chemical Properties of Deuterated Mirtazapine

This technical guide provides an in-depth overview of the core physical and chemical properties of deuterated mirtazapine. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of this isotopically labeled compound. The guide details quantitative data, experimental protocols, and key biological pathways, offering a foundational resource for further research and application.

Physical and Chemical Properties

Mirtazapine is a tetracyclic antidepressant classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[1] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy used in medicinal chemistry to improve the pharmacokinetic profiles of drugs.[2] This modification can influence the rate of metabolic processes, potentially leading to enhanced therapeutic efficacy and safety.

The most common deuterated form of mirtazapine is Mirtazapine-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This site is a primary location for metabolic N-demethylation.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for both mirtazapine and its deuterated analog, Mirtazapine-d3, for comparative analysis.

| Property | Mirtazapine | Mirtazapine-d3 |

| IUPAC Name | (±)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][3]benzazepine | 5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene[4] |

| Molecular Formula | C₁₇H₁₉N₃[5] | C₁₇H₁₆D₃N₃[4] |

| Molecular Weight | 265.35 g/mol [5] | 268.37 g/mol [4] |

| Melting Point | 114-116 °C[5][6] | Data not available |

| pKa | 7.1[1] | Data not available |

| Solubility | Slightly soluble in water[5] | Data not available |

| Appearance | White crystalline solid[1] | Data not available |

| LogP | 2.9[5] | 3.3 (Computed)[4] |

| Protein Binding | ~85%[6] | Data not available |

| Bioavailability | ~50%[6] | Data not available |

Spectroscopic Data

The structural confirmation of mirtazapine and its deuterated analogs relies on various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are essential for confirming the molecular structure and successful incorporation of deuterium atoms.[1][7][8] The absence of a proton signal at the corresponding chemical shift for the N-methyl group in the ¹H NMR spectrum of Mirtazapine-d3 would confirm deuteration.

-

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS-MS) are used for identification and fragmentation analysis.[1][5] For Mirtazapine-d3, a molecular ion peak shifted by +3 m/z units compared to the non-deuterated compound would be expected.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of deuterated mirtazapine. The following sections outline representative protocols based on established methods for mirtazapine.

A. Synthesis of Mirtazapine

A common synthetic route for mirtazapine involves a multi-step process.[6][9][10] Deuteration is typically achieved by using a deuterated reagent in the appropriate step. For Mirtazapine-d3, a deuterated methylating agent would be used.

-

Step 1: Condensation Reaction: A condensation reaction between 2-chloro-3-cyanopyridine and 1-phenylpiperazine.

-

Step 2: Hydrolysis: The resulting nitrile is hydrolyzed under basic conditions (e.g., potassium hydroxide) to form the carboxylic acid intermediate.[11]

-

Step 3: Reduction: The carboxylic acid is reduced to a primary alcohol, for instance using Lithium Aluminum Hydride (LiAlH₄).[10]

-

Step 4: Cyclization: The alcohol intermediate is cyclized using a strong acid like concentrated sulfuric acid to form the tetracyclic core of mirtazapine.[9]

-

Step 5: N-Methylation (Deuteration Step): The secondary amine on the piperazine ring is methylated. To produce Mirtazapine-d3, a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated formaldehyde in the presence of a reducing agent would be used at this stage.

-

Purification: The final product is purified using techniques like crystallization or column chromatography.

B. Quantification in Human Plasma via HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common method for quantifying mirtazapine and its metabolites in biological matrices.[12][13]

-

Objective: To determine the concentration of deuterated mirtazapine and its metabolites in human plasma.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 150 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., Zolpidem) and 50 µL of 1 N NaOH.[13]

-

Add 1.5 mL of an extraction solvent (e.g., n-hexane:ethylacetate, 90:10 v/v) and vortex for 15 minutes.[13]

-

Centrifuge the mixture at 10,000 x g for 10 minutes.[13]

-

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase.[13]

-

-

Chromatographic Conditions:

-

Detection:

-

Quantification: A calibration curve is generated using plasma samples spiked with known concentrations of deuterated mirtazapine. The peak area ratio of the analyte to the internal standard is used for quantification.

C. Enantioselective Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for analyzing the enantiomers of mirtazapine and its metabolites.[15]

-

Objective: To separate and quantify the individual enantiomers of deuterated mirtazapine and its primary metabolites.

-

Sample Preparation (Liquid-Phase Microextraction - LPME):

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Data Analysis: The concentrations of the individual enantiomers are determined by comparing their peak areas to those of a calibration curve prepared with racemic standards.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to deuterated mirtazapine.

References

- 1. benchchem.com [benchchem.com]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mirtazapine pharmacokinetics with two dosage regimens and two pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mirtazapine-d3 | C17H19N3 | CID 45039945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mirtazapine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Related Substances C and D of Mirtazapine [cjph.com.cn]

- 9. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. US6774230B2 - Methods for the preparation of mirtazapine intermediates - Google Patents [patents.google.com]

- 12. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective analysis of mirtazapine and its two major metabolites in human plasma by liquid chromatography-mass spectrometry after three-phase liquid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantiomeric separation of mirtazapine and its metabolites by nano-liquid chromatography with UV-absorption and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirtazapine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mirtazapine-d4, a deuterated analog of the antidepressant Mirtazapine. This document details its chemical properties, its role in research, and the pharmacological context of its parent compound, Mirtazapine.

Core Chemical and Physical Data

Mirtazapine-d4 is a stable, isotopically labeled form of Mirtazapine, which is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accuracy and precision in the measurement of Mirtazapine in biological samples.[1]

| Property | Value | Source |

| CAS Number | 1215898-55-7 | [2] |

| Molecular Formula | C₁₇H₁₅D₄N₃ | [2] |

| Molecular Weight | 269.38 g/mol | [2] |

| Synonyms | 2-Methyl-1,2,3,4,10,14b-hexahydrobenzo[c]pyrazino[1,2-a]pyrido[3,2-f]azepine-3,3,4,4-d4 | [2] |

Pharmacokinetics of Mirtazapine

Understanding the pharmacokinetic profile of Mirtazapine is crucial for designing and interpreting studies that utilize Mirtazapine-d4.

| Parameter | Description | Value | Source |

| Bioavailability | The proportion of an administered dose of unchanged drug that reaches the systemic circulation. | ~50% | [3][4][5] |

| Protein Binding | The extent to which a drug binds to proteins in the blood. | ~85% | [3][5][6] |

| Metabolism | The biotransformation of the drug, primarily in the liver. | Extensively metabolized by CYP1A2, CYP2D6, and CYP3A4 enzymes via demethylation and hydroxylation.[5][7][8][9] | [5][7][8][9] |

| Elimination Half-Life | The time required for the concentration of the drug in the body to be reduced by one-half. | 20-40 hours | [3][4][5][6] |

| Excretion | The process by which the drug and its metabolites are eliminated from the body. | Primarily via urine (~75%) and feces (~15%).[5][9] | [5][9] |

Mechanism of Action of Mirtazapine

Mirtazapine exhibits a unique and complex pharmacological profile, classified as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[7][10] Its mechanism of action is primarily attributed to its antagonist activity at various receptors.

Caption: Mirtazapine's primary mechanism of action.

Mirtazapine's antidepressant effects are believed to result from its antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[6][7] This action blocks the negative feedback mechanism for norepinephrine and serotonin release, respectively, leading to an increase in the synaptic concentrations of these neurotransmitters.[6][7]

Furthermore, Mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors.[6][7][11] By blocking these receptors, Mirtazapine is thought to indirectly promote 5-HT1A-mediated neurotransmission, which is associated with antidepressant and anxiolytic effects.[7][11] Its strong affinity for histamine H1 receptors as an antagonist contributes to its sedative effects.[6]

Experimental Protocols: Quantification of Mirtazapine using Mirtazapine-d4

Mirtazapine-d4 is the internal standard of choice for the accurate quantification of Mirtazapine in biological matrices like plasma. Below is a generalized workflow for such an analysis using LC-MS/MS.

Caption: Workflow for Mirtazapine quantification.

Detailed Methodological Considerations:

-

Sample Preparation:

-

Protein Precipitation: A common method involves the addition of a solvent like methanol or acetonitrile to the plasma sample (already spiked with Mirtazapine-d4) to precipitate proteins.[12] After centrifugation, the clear supernatant is injected into the LC-MS/MS system.

-

Solid Phase Extraction (SPE): For cleaner samples and potentially lower limits of quantification, SPE can be employed.[13] The plasma sample is loaded onto an SPE cartridge, washed to remove interferences, and then the analyte and internal standard are eluted with an appropriate solvent.

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C18 column, is typically used for the separation of Mirtazapine and Mirtazapine-d4 from other plasma components.[13][14]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.[14] The separation can be achieved using either an isocratic or a gradient elution.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used to ionize Mirtazapine and Mirtazapine-d4.[12]

-

Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. This involves selecting the precursor ion of Mirtazapine and Mirtazapine-d4 and then monitoring for a specific product ion for each. This highly selective technique provides excellent sensitivity and specificity.

-

Signaling Pathways of Mirtazapine

The therapeutic effects of Mirtazapine are a consequence of its modulation of noradrenergic and serotonergic signaling pathways.

Caption: Simplified signaling cascade of Mirtazapine.

The increased levels of norepinephrine and serotonin in the synapse, resulting from α2-receptor blockade, lead to downstream signaling events that are thought to mediate the antidepressant and anxiolytic effects of Mirtazapine. The specific blockade of 5-HT2 and 5-HT3 receptors is believed to contribute to its favorable side-effect profile, particularly the low incidence of sexual dysfunction and gastrointestinal issues often seen with selective serotonin reuptake inhibitors (SSRIs).[7]

Conclusion

Mirtazapine-d4 is an indispensable tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard enables the reliable quantification of Mirtazapine, facilitating a wide range of studies from preclinical pharmacokinetic investigations to clinical therapeutic drug monitoring. A thorough understanding of the parent compound's complex pharmacology is essential for the effective application and interpretation of data generated using Mirtazapine-d4.

References

- 1. veeprho.com [veeprho.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Clinical Pharmacokinetics of Mirtazapine | Semantic Scholar [semanticscholar.org]

- 4. Clinical pharmacokinetics of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mirtazapine - Wikipedia [en.wikipedia.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Mirtazapine : A Review of its Pharmacology and Therapeutic Potential in the Management of Major Depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma [scirp.org]

The Role of Stable Isotope-Labeled Mirtazapine in Advancing Pharmacological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled (SIL) analogues of pharmaceutical compounds are indispensable tools in modern pharmacology and drug development. This guide provides a comprehensive overview of the applications of stable isotope-labeled Mirtazapine, a widely prescribed tetracyclic antidepressant. By replacing certain atoms with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C)), SIL Mirtazapine offers a powerful method for enhancing the precision and accuracy of bioanalytical techniques. The primary application of SIL Mirtazapine, particularly deuterated forms like Mirtazapine-d3 and Mirtazapine-d4, is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative analysis of Mirtazapine in biological matrices.

Core Applications in Pharmacology

The predominant use of stable isotope-labeled Mirtazapine is to ensure the reliability of pharmacokinetic studies, therapeutic drug monitoring (TDM), and toxicological screenings. Its chemical and physical properties are nearly identical to the unlabeled drug, yet it is distinguishable by its mass, making it the gold standard for an internal standard in mass spectrometry-based bioanalysis.

Internal Standard in Quantitative Bioanalysis

In LC-MS/MS methods, SIL-Mirtazapine is added to biological samples at a known concentration before sample preparation. It co-elutes with the unlabeled Mirtazapine and experiences similar ionization effects, compensating for variations in sample extraction, matrix effects, and instrument response. This significantly improves the accuracy and precision of the quantification of Mirtazapine. Several validated methods for the simultaneous determination of multiple antidepressants, including Mirtazapine, in human serum and postmortem blood and tissue samples have utilized Mirtazapine-d3 as an internal standard.[1][2][3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various LC-MS/MS methods developed for the analysis of Mirtazapine, some of which utilize stable isotope-labeled internal standards.

Table 1: LC-MS/MS Method Parameters for Mirtazapine Quantification

| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Linear Range (ng/mL) | Extraction Method | Reference |

| Mirtazapine | Quetiapine | Human Plasma | 0.5 | 0.5 - 150 | Protein Precipitation | [6] |

| Mirtazapine | Diazepam | Human Plasma | 0.50 | Not Specified | Liquid-Liquid Extraction | [7][8] |

| Mirtazapine | Fluoxetine-D5, Olanzapine | Human Plasma | 0.100 | 0.100 - 100.000 | Liquid-Liquid Extraction | [9] |

| Mirtazapine | Mirtazapine-d3 | Human Serum | Not Specified | 12 - 750 | Protein Precipitation | [3] |

| Mirtazapine | Mirtazapine-d3 | Postmortem Blood, Serum, Muscle, Brain, Liver | 1.3 - 2.0 | 13 - 1060 | Not Specified | [2] |

Table 2: Mass Spectrometry Parameters for Mirtazapine and Mirtazapine-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Mirtazapine | 266.35 | 195.31 | ESI+ | [9] |

| Mirtazapine | Not Specified | Not Specified | ESI+ | [4] |

| Mirtazapine-d3 | 268.86 | 195.1 | Not Specified | [1] |

| Mirtazapine-d3 | 269.2 | 195.1 | ESI+ | [4] |

Experimental Protocols

General Workflow for Mirtazapine Quantification using SIL Internal Standard

A typical bioanalytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Figure 1: General experimental workflow for the quantification of Mirtazapine using a stable isotope-labeled internal standard.

Detailed Methodologies

Sample Preparation (Protein Precipitation):

-

To 250 µL of human serum, add the internal standard working solution (e.g., Mirtazapine-d3).[5]

-

Add a protein precipitating agent, such as acetonitrile.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution in the mobile phase).

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.[6]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]

-

Elution: Isocratic or gradient elution can be employed to achieve optimal separation of Mirtazapine from other matrix components.[6][9]

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[4][9]

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both Mirtazapine and its stable isotope-labeled internal standard.[9]

Mirtazapine Metabolism and Signaling Pathway

Mirtazapine undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation, followed by glucuronide conjugation.[10] The major cytochrome P450 (CYP) enzymes involved are CYP2D6, CYP1A2, and CYP3A4.[11][12] The main active metabolite is N-desmethylmirtazapine.[12]

References

- 1. htslabs.com [htslabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma [scirp.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mirtazapine - Wikipedia [en.wikipedia.org]

Commercial suppliers and availability of Mirtazapine-d4

This technical guide provides an in-depth overview of Mirtazapine-d4, a deuterated analog of the antidepressant drug Mirtazapine. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, key analytical data, and detailed experimental protocols for its application, particularly as an internal standard in bioanalytical methods.

Commercial Availability and Suppliers

Mirtazapine-d4 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The availability may vary, with some suppliers offering it as an in-stock item while others provide it on a custom synthesis basis. It is crucial to obtain a Certificate of Analysis (COA) from the supplier for lot-specific quantitative data.

Below is a summary of prominent commercial suppliers for Mirtazapine-d4:

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability | Notes |

| Simson Pharma Limited | simsonpharma.com | 1215898-55-7 | C₁₇H₁₅D₄N₃ | 269.38 | Custom Synthesis | Provides a Certificate of Analysis.[1] |

| Clearsynth | clearsynth.com | 1215898-55-7 | C₁₇H₁₅D₄N₃ | 269.38 | In Stock | Recommended storage at 2-8°C.[2] |

| GlpBio | glpbio.com | 1215898-55-7 | C₁₇H₁₅D₄N₃ | 269.38 | In Stock | Intended for research use only.[3] |

| Veeprho | veeprho.com | 1188266-12-7 (HCl Salt) | C₁₆H₁₃D₄N₃·HCl | 255.36 + 36.46 | In Stock | Also available as the HCl salt.[4][5] |

| CymitQuimica | cymitquimica.com | 1188266-12-7 (HCl Salt) | C₁₆H₁₃D₄N₃·HCl | 255.36 + 36.46 | Inquire | Available in various quantities (5mg to 100mg).[5] |

Technical Data

The quality and characterization of Mirtazapine-d4 are critical for its use in quantitative analytical methods. The following table summarizes the typical specifications provided in a supplier's Certificate of Analysis. Researchers should always refer to the lot-specific COA for precise data.

| Parameter | Typical Specification | Method |

| Appearance | White to Off-White Solid | Visual |

| Chemical Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥99 atom % D | Mass Spectrometry |

| Identity (¹H-NMR, MS) | Conforms to structure | Nuclear Magnetic Resonance, Mass Spectrometry |

| Solubility | Soluble in Methanol, DMSO | Visual |

| Storage Condition | 2-8°C, protected from light | - |

Experimental Protocols: Bioanalytical Method for Mirtazapine Quantification

Mirtazapine-d4 is primarily utilized as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of Mirtazapine in biological matrices such as plasma or serum. The stable isotope-labeled IS co-elutes with the analyte but is differentiated by its higher mass, allowing for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.

What follows is a representative, detailed experimental protocol for the quantification of Mirtazapine in human plasma using Mirtazapine-d4 as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[1][6][7][8][9]

Materials and Reagents

-

Mirtazapine reference standard

-

Mirtazapine-d4 (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Mirtazapine and Mirtazapine-d4 by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare a series of Mirtazapine working solutions by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Mirtazapine-d4 primary stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of the Mirtazapine-d4 internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

-

LC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Ionization Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mirtazapine: Q1: 266.2 m/z → Q3: 201.1 m/z

-

Mirtazapine-d4: Q1: 270.2 m/z → Q3: 205.1 m/z

-

Data Analysis

The concentration of Mirtazapine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Mirtazapine-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then interpolated from this calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical experiment utilizing Mirtazapine-d4 as an internal standard.

Caption: Bioanalytical workflow for Mirtazapine quantification.

Logical Relationship of Mirtazapine and its Deuterated Analog

The following diagram illustrates the structural relationship and application logic between Mirtazapine and Mirtazapine-d4 in a quantitative assay.

Caption: Relationship between Mirtazapine and Mirtazapine-d4.

References

- 1. researchgate.net [researchgate.net]

- 2. cleanchemlab.com [cleanchemlab.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma [scirp.org]

- 8. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scirp.org [scirp.org]

Methodological & Application

Application Note: High-Throughput Quantification of Mirtazapine in Human Plasma by LC-MS/MS Using Mirtazapine-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. Therapeutic drug monitoring and pharmacokinetic studies of mirtazapine require a sensitive, specific, and high-throughput analytical method. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mirtazapine in human plasma. The use of a stable isotope-labeled internal standard, Mirtazapine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is employed for the extraction of mirtazapine and the internal standard from human plasma.

-

Reagents:

-

Methanol (HPLC grade)

-

Mirtazapine-d4 internal standard working solution (100 ng/mL in methanol)

-

Human plasma (blank, calibration standards, and quality control samples)

-

-

Procedure:

-

Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Mirtazapine-d4 internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

-

Liquid Chromatography

-

Instrumentation: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is suitable for the separation.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: A gradient elution is recommended to ensure good peak shape and separation from potential interferences.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Mirtazapine: Precursor ion (Q1) m/z 266.2 → Product ion (Q3) m/z 195.3[1]

-

Mirtazapine-d4 (Internal Standard): Precursor ion (Q1) m/z 270.2 → Product ion (Q3) m/z 199.3 (projected)

-

-

Key MS Parameters:

-

Spray Voltage: 4500 V

-

Source Temperature: 500°C

-

Collision Gas: Argon

-

Data Presentation

The following tables summarize the expected quantitative performance of the method based on similar validated assays for mirtazapine.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Mirtazapine | 0.5 - 200 | > 0.995 |

Table 2: Precision and Accuracy

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 1.5 | < 10 | < 10 | 90 - 110 |

| Medium QC | 75 | < 10 | < 10 | 90 - 110 |

| High QC | 150 | < 10 | < 10 | 90 - 110 |

Table 3: Recovery

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Mirtazapine | > 85 | > 85 | > 85 |

| Mirtazapine-d4 | > 85 | > 85 | > 85 |

Mandatory Visualizations

Mirtazapine Mechanism of Action

Mirtazapine enhances both noradrenergic and serotonergic neurotransmission through a unique mechanism of action.[2][][4] It acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of norepinephrine and serotonin.[2][4] Mirtazapine also potently blocks postsynaptic 5-HT2 and 5-HT3 receptors.[2][5] This selective blockade of 5-HT2 and 5-HT3 receptors allows the increased serotonin to preferentially stimulate 5-HT1A receptors, which is believed to mediate its antidepressant and anxiolytic effects while minimizing certain side effects associated with broader serotonin receptor activation.[2][4]

Caption: Mirtazapine's dual action on noradrenergic and serotonergic systems.

LC-MS/MS Experimental Workflow

The analytical workflow for the quantification of mirtazapine in human plasma involves sample preparation, chromatographic separation, and mass spectrometric detection.

References

Protocol for the Quantification of Mirtazapine in Human Plasma using a Validated LC-MS/MS Method

Application Note

This application note details a robust and sensitive method for the quantitative analysis of mirtazapine in human plasma samples. The protocol utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, employing Mirtazapine-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, providing clean extracts and minimizing matrix effects. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise measurement of mirtazapine concentrations in a biological matrix.

Introduction

Mirtazapine is an atypical antidepressant used for the treatment of major depressive disorder. Monitoring its plasma concentration is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document provides a detailed protocol for the quantification of mirtazapine in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique. The use of a deuterated internal standard, Mirtazapine-d4, compensates for variability in sample processing and instrument response, leading to reliable quantification.

Experimental

Materials and Reagents

-

Mirtazapine (Reference Standard)

-

Mirtazapine-d4 (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (drug-free)

-

Hexane

-

Sodium Hydroxide

Instrumentation

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is required.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for sample preparation.

-

To 200 µL of human plasma in a polypropylene tube, add 25 µL of Mirtazapine-d4 internal standard solution (100 ng/mL in methanol).

-

Add 50 µL of 0.1 M Sodium Hydroxide to alkalize the sample.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for separation.

-

Mobile Phase: A gradient or isocratic elution can be used. A typical mobile phase consists of a mixture of 10 mM ammonium acetate in water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

-

Flow Rate: A flow rate of 0.5 mL/min is recommended.[1]

-

Column Temperature: 40°C.[1]

Mass Spectrometry

The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Mirtazapine | 266.3 | 195.2 | 200 | 22 |

| Mirtazapine-d4 | 270.3 | 199.2 | 200 | 22 |

Data and Results

The following tables summarize the quantitative data typically obtained with this method.

Table 2: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Mirtazapine | 0.5 - 200 | > 0.995 |

Table 3: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |

| Low QC | 1.5 | < 15 | < 15 | 85 - 115 |

| Mid QC | 75 | < 15 | < 15 | 85 - 115 |

| High QC | 150 | < 15 | < 15 | 85 - 115 |

Table 4: Recovery

| Analyte | Extraction Recovery (%) |

| Mirtazapine | > 85 |

| Mirtazapine-d4 | > 85 |

Visualizations

Caption: Workflow for sample preparation and analysis.

Caption: Logical steps of the analytical protocol.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Mirtazapine Quantification in Human Plasma using Deuterated Internal Standard for Therapeutic Drug Monitoring

Abstract

This document provides a detailed protocol for a robust and sensitive bioanalytical method for the quantification of mirtazapine in human plasma. The method utilizes a deuterated internal standard (Mirtazapine-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise therapeutic drug monitoring (TDM). The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for mirtazapine analysis in a clinical or research setting.

Introduction

Mirtazapine is an atypical antidepressant used in the treatment of major depressive disorder. Therapeutic drug monitoring of mirtazapine is crucial to optimize treatment, ensure patient compliance, and minimize the risk of adverse effects.[1][2] A highly selective and sensitive analytical method is essential for accurately measuring plasma concentrations of mirtazapine. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the preferred approach in quantitative bioanalysis as it effectively compensates for variability in sample preparation and instrument response.[3] This note describes a validated LC-MS/MS method employing Mirtazapine-d4 as the internal standard for the quantification of mirtazapine in human plasma.

Experimental

Materials and Reagents

-

Mirtazapine reference standard

-

Mirtazapine-d4 internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

Hexane (HPLC grade)

-

Sodium hydroxide (analytical grade)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Autosampler vials

Methodology

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of mirtazapine and Mirtazapine-d4 in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the mirtazapine stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and QC samples.[4]

-

Internal Standard Working Solution: Dilute the Mirtazapine-d4 stock solution with methanol to a final concentration of 10 µg/mL.[1]

-

Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 150 ng/mL and QC samples at low, medium, and high concentrations (e.g., 5, 50, and 125 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 15 mL polypropylene tube.

-

Add 40 µL of the Mirtazapine-d4 internal standard working solution (1.5 µg/mL).[4]

-

Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.[4]

-

Add 5 mL of hexane.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 3500 rpm for 2 minutes.[4]

-

Transfer the upper organic layer to a clean test tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Mirtazapine: m/z 266.35 → 195.31[6]

-

Mirtazapine-d4: The precursor ion will be shifted by +4 m/z. The product ion may or may not be shifted depending on the location of the deuterium atoms. The exact transition should be optimized by direct infusion of the Mirtazapine-d4 standard.

-

-

Data Presentation

Table 1: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 0.5 - 150 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[7] |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Intra-day Accuracy (%Bias) | ± 15% |

| Inter-day Accuracy (%Bias) | ± 15% |

| Mean Extraction Recovery | > 85%[4][5] |

Table 2: Quality Control Sample Performance

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| Low | 5 | < 10% | ± 10% | < 10% | ± 10% |

| Medium | 50 | < 8% | ± 8% | < 8% | ± 8% |

| High | 125 | < 7% | ± 7% | < 7% | ± 7% |

Note: The data presented in the tables are representative values based on typical method performance and should be confirmed during in-house validation.

Experimental Workflow and Diagrams

The overall workflow for the bioanalytical method is depicted below.

The logical relationship for quantification relies on the ratio of the analyte peak area to the internal standard peak area.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of mirtazapine in human plasma for therapeutic drug monitoring. The use of a deuterated internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. This method is suitable for clinical and research laboratories requiring robust bioanalytical support for mirtazapine studies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Determination of Mirtazapine and Desmethyl Mirtazapine in Human Plasma by a New Validated HPLC Ultraviolet Method with a Simple and Reliable Extraction Method: Application to Therapeutic Drug Monitoring Study by 62 Real Patient Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. scirp.org [scirp.org]

- 5. Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. A fast, sensitive and simple method for mirtazapine quantification in human plasma by HPLC-ESI-MS/MS. Application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Mirtazapine-d4 in pharmacokinetic studies of mirtazapine.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used for the treatment of major depressive disorder. A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. Pharmacokinetic studies of mirtazapine involve the measurement of its concentration in biological matrices, typically plasma, over time. The use of a stable isotope-labeled internal standard, such as Mirtazapine-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of Mirtazapine-d4 in pharmacokinetic studies of mirtazapine.

Data Presentation

The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of mirtazapine using Mirtazapine-d4 as an internal standard. While a specific study providing all the following data for Mirtazapine-d4 was not identified, these values are representative of validated bioanalytical methods for mirtazapine.

Table 1: LC-MS/MS Method Parameters for Mirtazapine and Mirtazapine-d4

| Parameter | Mirtazapine | Mirtazapine-d4 (Internal Standard) |

| Precursor Ion (m/z) | 266.2 | 270.2 |

| Product Ion (m/z) | 195.1 | 199.1 |

| Collision Energy (eV) | 25 | 25 |

| Dwell Time (ms) | 200 | 200 |

Table 2: Method Validation Summary

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| LLOQ (ng/mL) | Signal-to-Noise Ratio ≥ 5 | 0.1 |

| Accuracy (%) | 85-115% (80-120% for LLOQ) | 95.2 - 104.5 |

| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 2.5 - 8.7 |

| Recovery (%) | Consistent and reproducible | 88.9 - 94.2 |

| Matrix Effect (%) | Within acceptable limits | 92.1 - 105.3 |

| Stability | % Change within ±15% | Stable |

Table 3: Pharmacokinetic Parameters of Mirtazapine in Healthy Volunteers (Single 30 mg Oral Dose)

| Parameter | Mean ± SD |

| Cmax (ng/mL) | 45.8 ± 12.3 |

| Tmax (hr) | 2.1 ± 0.8 |

| AUC₀-t (ng·hr/mL) | 750.6 ± 210.4 |

| AUC₀-∞ (ng·hr/mL) | 785.2 ± 225.1 |

| t₁/₂ (hr) | 22.5 ± 5.6 |

Experimental Protocols

1. Protocol for Sample Preparation: Solid-Phase Extraction (SPE)

This protocol describes the extraction of mirtazapine and Mirtazapine-d4 from human plasma using solid-phase extraction.

-

Materials:

-

Human plasma samples

-

Mirtazapine-d4 internal standard working solution (100 ng/mL in methanol)

-

Mirtazapine calibration standards and quality control samples

-

0.1 M Sodium hydroxide

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

SPE cartridges (e.g., C18, 100 mg, 1 mL)

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen evaporator)

-

-

Procedure:

-

Thaw plasma samples to room temperature.

-

To 200 µL of each plasma sample, calibration standard, and quality control sample in a polypropylene tube, add 20 µL of the Mirtazapine-d4 internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 50 µL of 0.1 M sodium hydroxide and vortex mix for 10 seconds.

-

Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

2. Protocol for LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the extracted samples.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 3.5 µm)

-

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: 9 psi

-

MRM Transitions:

-

Mirtazapine: 266.2 → 195.1

-

Mirtazapine-d4: 270.2 → 199.1

-

-

3. Protocol for Pharmacokinetic Data Analysis

This protocol describes the analysis of the concentration-time data to determine pharmacokinetic parameters.

-

Software: Pharmacokinetic analysis software (e.g., Phoenix WinNonlin, R)

-

Procedure:

-

Plot the plasma concentration of mirtazapine versus time for each subject.

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Cmax (Maximum Plasma Concentration): Determined directly from the observed data.

-

Tmax (Time to Reach Cmax): Determined directly from the observed data.

-

AUC₀-t (Area Under the Curve from time zero to the last measurable concentration): Calculated using the linear trapezoidal rule.

-

AUC₀-∞ (Area Under the Curve from time zero to infinity): Calculated as AUC₀-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

-

t₁/₂ (Elimination Half-life): Calculated as 0.693 / λz.

-

-

Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each pharmacokinetic parameter across all subjects.

-

Mandatory Visualization

Caption: Experimental workflow for a pharmacokinetic study of mirtazapine.

Caption: Simplified signaling pathway of mirtazapine's mechanism of action.

Application Notes and Protocols for Mirtazapine-d4 Sample Preparation in Urine and Serum

These comprehensive application notes provide detailed protocols for the extraction and preparation of Mirtazapine-d4 from urine and serum samples for quantitative analysis. The methodologies are designed for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation techniques. Mirtazapine-d4, a deuterated analog of Mirtazapine, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. The extraction procedures for Mirtazapine-d4 are analogous to those for the parent compound, Mirtazapine.

Overview of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for accurate and precise quantification of Mirtazapine-d4 in biological matrices. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The most common techniques for Mirtazapine and its deuterated analogs in serum and urine include:

-

Solid-Phase Extraction (SPE): Offers high selectivity and excellent cleanup by utilizing a solid sorbent to isolate the analyte of interest.

-

Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases.

-

Protein Precipitation (PPT): A rapid and simple method for removing proteins from serum or plasma samples, though it may be less clean than SPE or LLE.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Mirtazapine. These values can be considered indicative for Mirtazapine-d4, given their chemical similarity.

Table 1: Recovery and Limit of Quantification (LOQ) Data for Mirtazapine in Serum/Plasma

| Sample Preparation Technique | Analyte | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Citation |

| Liquid-Liquid Extraction | Mirtazapine | 81.1 - 118.5 | 1 | [1] |

| Solid-Phase Extraction | Mirtazapine | Not Reported | 2.5 | [2] |

| Protein Precipitation | Mirtazapine | >90 (General Drug Recovery) | Not Specified | [3] |

Table 2: Recovery and Limit of Quantification (LOQ) Data for Mirtazapine in Urine

| Sample Preparation Technique | Analyte | Recovery (%) | Limit of Quantification (LOQ) (ng/mL) | Citation |

| Solid-Phase Microextraction | Mirtazapine | 5.4 | 62 | [4] |

Experimental Protocols